molecular formula C9H10BrIO B8711930 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene CAS No. 651330-75-5

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene

Cat. No.: B8711930
CAS No.: 651330-75-5
M. Wt: 340.98 g/mol
InChI Key: GBPBVBTXRSHAIM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene is a halogenated aromatic ether characterized by a benzene ring substituted with a bromoethoxy group (–OCH₂CH₂Br) at the 1-position, an iodine atom at the 4-position, and a methyl group (–CH₃) at the 2-position. The bromoethoxy group is known for its utility in nucleophilic substitution reactions, while the iodine and methyl substituents influence electronic and steric effects, modulating reactivity and applications in medicinal chemistry or material science .

Properties

CAS No.

651330-75-5

Molecular Formula

C9H10BrIO

Molecular Weight

340.98 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-iodo-2-methylbenzene

InChI

InChI=1S/C9H10BrIO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5H2,1H3

InChI Key

GBPBVBTXRSHAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Bromoethoxy)-4-iodo-2-methylbenzene 1: –OCH₂CH₂Br, 2: –CH₃, 4: –I ~356.97* Potential use in cross-coupling reactions (inferred)
1-(2-Bromoethoxy)-4-chlorobenzene 1: –OCH₂CH₂Br, 4: –Cl 235.50 Commercial availability; mp 38–39°C
1-(2-Bromoethoxy)-2-phenylbenzene 1: –OCH₂CH₂Br, 2: –C₆H₅ 277.15 100% larvicidal activity at 24 h
4-Bromo-2-iodo-1-methoxybenzene 1: –OCH₃, 2: –Br, 4: –I 312.93 Research applications in organic synthesis
1-(2-Bromoethoxy)-4-methylbenzene 1: –OCH₂CH₂Br, 4: –CH₃ 229.10 Intermediate in pharmaceutical synthesis

*Calculated based on formula C₉H₁₀BrIO.

Key Observations:
  • Halogen Effects: Iodine at the 4-position (as in the target compound) increases molecular weight and polarizability compared to chlorine (e.g., 1-(2-Bromoethoxy)-4-chlorobenzene) .
  • Biological Activity : The bromoethoxy group is critical for bioactivity. For example, 1-(2-Bromoethoxy)-2-phenylbenzene achieves 100% larval mortality at 24 h, attributed to the ortho-phenyl group enhancing interaction with biological targets .
Comparative Reaction Data:
Compound Synthesized Starting Material Yield Conditions Reference
2-bromo-1-(2-bromoethoxy)-4-methylbenzene 2-bromo-4-methylphenol 84% K₂CO₃, reflux, 11 h
1-(2-Bromoethoxy)-2-phenylbenzene Ortho-phenylphenol 71–94% Anhydrous K₂CO₃, 6 h

Spectroscopic and Physicochemical Properties

  • NMR Trends :

    • Bromoethoxy Protons : In 1-(2-Bromoethoxy)-2,4-dibromobenzene, the –OCH₂CH₂Br group resonates at δ 4.46–4.42 ppm (t, J = 6.2 Hz) for CH₂Br and δ 3.75–3.70 ppm (t, J = 6.2 Hz) for OCH₂ . Similar shifts are expected for the target compound.
    • Aromatic Protons : Methyl and iodine substituents deshield adjacent protons, as seen in 4-Bromo-2-iodo-1-methoxybenzene (δ 7.55 ppm for aromatic H) .
  • Thermal Properties :

    • Melting points for bromoethoxy analogs range widely (e.g., 38–39°C for 1-(2-Bromoethoxy)-4-chlorobenzene vs. oily consistency for 1-(2-Bromoethoxy)-4-methylbenzene) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-methyl-4-iodophenol with 1,2-dibromoethane in the presence of a base like K₂CO₃ under reflux in polar aprotic solvents (e.g., DMF or acetone) promotes alkoxy group introduction . Solvent selection is critical: cyclic ethers (e.g., THF) or aromatic solvents (e.g., toluene) improve yield by stabilizing intermediates . Monitoring reaction progress via TLC or GC-MS ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and bromoethoxy chain protons (δ 3.6–4.3 ppm). Coupling constants (e.g., J = 6 Hz for ethoxy CH₂ groups) confirm substituent orientation .
  • ¹³C NMR : Peaks at δ 29–32 ppm (BrCH₂), 68–70 ppm (OCH₂), and 115–135 ppm (aromatic carbons) .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 354 (Br and I isotopes split peaks).
  • Melting Point : ~38–39°C (confirm crystallinity) .

Q. What are the key structural features influencing its stability?

  • Methodological Answer : Steric hindrance from the 2-methyl group and electronic effects from the iodine substituent impact stability. X-ray crystallography reveals a dihedral angle of ~14.9° between the bromoethoxy chain and the aromatic ring, reducing steric strain . Storage under inert gas (N₂/Ar) at –20°C prevents degradation via C–Br bond cleavage .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron density distribution. The iodine atom acts as a directing group in Suzuki-Miyaura coupling, with calculated activation energies (~25–30 kcal/mol) favoring oxidative addition with Pd(0) catalysts . Molecular dynamics simulations suggest the bromoethoxy chain adopts a gauche conformation, minimizing steric clashes during ligand exchange .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For example, THF vs. DMF alters Pd(PPh₃)₄ catalyst efficiency in Ullmann couplings. Systematic Design of Experiments (DoE) identifies optimal parameters: 5 mol% catalyst, 80°C, and 18-hour reaction time maximize yield (85–92%) . Contradictory data on iodine substituent reactivity can be addressed via Hammett plots to quantify electronic effects .

Q. How is the compound utilized in pharmaceutical intermediate synthesis?

  • Methodological Answer : It serves as a precursor for umeclidinium bromide (a COPD drug). Key steps:

  • Step 1 : Nucleophilic substitution with azabicyclo[2.2.2]octane derivatives in THF/water mixtures .
  • Step 2 : Chiral resolution via HPLC (Chiralpak AD-H column) ensures enantiopurity (>99% ee) .
  • Step 3 : In vitro assays (e.g., MTT on A549 cells) validate bioactivity, with IC₅₀ values <10 nM for muscarinic receptor antagonism .

Q. What crystallographic insights explain its solid-state behavior?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, T = 293 K) reveals head-to-head molecular packing along the b-axis, stabilized by van der Waals interactions between bromine and methyl groups (3.5–4.0 Å). The unit cell parameters (a = 8.12 Å, b = 10.54 Å, c = 12.03 Å) and space group (P2₁/c) correlate with thermal stability (DSC: Tₘ = 39°C) .

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